Dodecyltrimethylammonium

Catalog No.
S605520
CAS No.
10182-91-9
M.F
C15H34N+
M. Wt
228.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyltrimethylammonium

CAS Number

10182-91-9

Product Name

Dodecyltrimethylammonium

IUPAC Name

dodecyl(trimethyl)azanium

Molecular Formula

C15H34N+

Molecular Weight

228.44 g/mol

InChI

InChI=1S/C15H34N/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-15H2,1-4H3/q+1

InChI Key

VICYBMUVWHJEFT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](C)(C)C

Synonyms

1-dodecanaminium, N,N,N-trimethyl-, bromide, ammonium, dodecyltrimethyl-, chloride, ammonium, dodecyltrimethyl-,bromide, C(12)TAC, C12QAC, C12TAC, dodecyl trimethyl ammonium chloride, dodecyl trimethylammonium chloride, dodecyltrimethylammonium, dodecyltrimethylammonium bromide, dodecyltrimethylammonium chloride, dodecyltrimethylammonium chromate (2:1), dodecyltrimethylammonium ethyl sulfate, dodecyltrimethylammonium hydroxide, dodecyltrimethylammonium iodide, dodecyltrimethylammonium maleate (2:1), dodecyltrimethylammonium methyl sulfate salt, dodecyltrimethylammonium perchlorate, dodecyltrimethylammonium sulfate (2:1), dodecyltrimethylammonium sulfide (2:1), dodecyltrimethylammonium thiomolybdate salt hydrate, DoTAC compound, DTMACl cpd, laurtrimonium, laurtrimonium bromide, laurtrimonium chloride, lauryl trimethyl ammonium chloride, lauryltrimethylammonium bromide, lauryltrimethylammonium chloride, monolauryltrimethylammonium chloride, N,N,N-trimethyl-1-dodecanaminium chloride, n-dodecyl triethylammonium bromide, n-dodecyltrimethylammonium, n-dodecyltrimethylammonium chloride

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C

Description

The exact mass of the compound Dodecyltrimethylammonium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. It belongs to the ontological category of quaternary ammonium ion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dodecyltrimethylammonium is a quaternary ammonium compound classified under tetraalkylammonium salts. Its chemical formula is C15H34NC_{15}H_{34}N, and it features a dodecyl group attached to a nitrogen atom that is also bonded to three methyl groups. This structure gives it surfactant properties, making it useful in various applications, particularly in the fields of chemistry and biology . The compound is often encountered in its bromide or chloride salt forms, such as dodecyltrimethylammonium bromide and dodecyltrimethylammonium chloride, which are widely studied for their surfactant capabilities.

Typical of quaternary ammonium compounds. These include:

  • Formation of Surfactants: It can interact with anionic or nonionic surfactants to form mixed micelles, enhancing solubility and stability in various solutions .
  • Dephosphorylation Reactions: It has been shown to dephosphorylate various proteins, influencing signal transduction pathways within cells .
  • Ion Exchange Reactions: As a cationic surfactant, it can undergo ion exchange with anions in solution, affecting its properties and applications.

Dodecyltrimethylammonium exhibits notable biological activities:

  • Cell Membrane Interaction: It can disrupt cell membranes due to its amphiphilic nature, leading to cytotoxic effects on certain cell types .
  • Signal Transduction Modulation: The compound has been implicated in the modulation of various signaling pathways, including the MAPK signaling pathway, by acting on protein tyrosine kinases .
  • Antimicrobial Properties: It demonstrates antimicrobial activity against various microorganisms, making it useful in disinfectants and antiseptics.

Dodecyltrimethylammonium can be synthesized through several methods:

  • Quaternization Reaction: This involves reacting dodecylamine with methyl iodide or dimethyl sulfate. The reaction proceeds as follows:
    Dodecylamine+3Methyl IodideDodecyltrimethylammonium Iodide+3Iodide\text{Dodecylamine}+3\text{Methyl Iodide}\rightarrow \text{Dodecyltrimethylammonium Iodide}+3\text{Iodide}
  • Direct Alkylation: Another method involves the direct alkylation of trimethylamine with dodecyl halides under controlled conditions .

Dodecyltrimethylammonium finds extensive applications across various fields:

  • Surfactants: Used in detergents and cleaning products for its ability to reduce surface tension.
  • Biological Research: Employed as a reagent in biochemical assays and studies involving membrane proteins.
  • Pharmaceuticals: Utilized in drug formulations as a stabilizing agent or solubilizer due to its surfactant properties.

Research has highlighted several interactions involving dodecyltrimethylammonium:

  • Protein Interactions: Studies have shown that it can interact with membrane proteins, affecting their conformation and function .
  • Complex Formation: It can form complexes with other surfactants, which may enhance or inhibit their activity depending on the system .
  • Micelle Formation: Its ability to form micelles is critical for its function as a surfactant, impacting solubilization processes in various applications.

Dodecyltrimethylammonium is similar to other quaternary ammonium compounds but exhibits unique properties due to its specific structure. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
TetradecyltrimethylammoniumC₁₇H₃₈NLonger alkyl chain; potentially higher antimicrobial activity.
HexadecyltrimethylammoniumC₁₉H₄₂NEven longer alkyl chain; used in hair conditioning products.
OctadecyltrimethylammoniumC₂₁H₄₆NVery long alkyl chain; excellent emulsifying properties.

Dodecyltrimethylammonium stands out due to its balance between hydrophobicity and hydrophilicity, making it particularly effective as a surfactant while maintaining moderate toxicity levels compared to longer-chain analogs . Its unique interaction capabilities with biological membranes further differentiate it from similar compounds.

XLogP3

5.9

Exact Mass

228.269125089 g/mol

Monoisotopic Mass

228.269125089 g/mol

Heavy Atom Count

16

UNII

GT3793XV5S

Related CAS

1119-94-4 (bromide)
112-00-5 (chloride)
13623-06-8 (methyl sulfate salt)

MeSH Pharmacological Classification

Detergents

Other CAS

10182-91-9

Wikipedia

Laurtrimonium

Dates

Modify: 2024-02-18

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